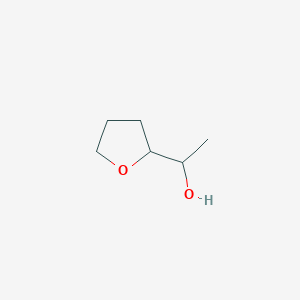

1-(Tetrahydrofuran-2-yl)ethanol

Beschreibung

Significance in Advanced Organic Synthesis

The utility of 1-(Tetrahydrofuran-2-yl)ethanol in advanced organic synthesis stems primarily from its role as a chiral synthon. The tetrahydrofuran (B95107) ring can direct the stereochemical outcome of reactions, making it a valuable component in asymmetric synthesis.

The compound is often prepared via the stereoselective reduction of the corresponding ketone, 1-(tetrahydrofuran-2-yl)ethanone. This ketone itself is a key chiral intermediate, and methods for its synthesis, such as copper(I)-catalyzed oxidative cross-coupling, have been developed to provide access to enantiomerically pure materials. The subsequent reduction of the ketone to the alcohol furnishes this compound, preserving the critical stereocenter at the C2 position of the THF ring.

Modern synthetic methodologies are continuously being applied to the synthesis of the core tetrahydrofuran structure. organic-chemistry.org For instance, research into the selective hydrogenation of furan (B31954) derivatives using advanced catalysts, such as ruthenium nanoparticles on CO2-responsive supports, highlights a current trajectory towards more efficient and sustainable production of saturated heterocycles like THF. nih.gov Such catalytic systems offer high yields in the conversion of unsaturated furan rings to their saturated tetrahydrofuran counterparts, a key transformation in accessing precursors for compounds like this compound. nih.gov Furthermore, the development of photoredox and nickel-catalyzed reactions for the C-H functionalization of ethers represents a move towards more atom-economical methods for modifying the THF scaffold. organic-chemistry.org

Related tetrahydrofuran-based acetals have demonstrated effectiveness as chiral auxiliaries in asymmetric reactions, including the Diels-Alder reaction, where they can induce a high degree of stereochemical control. sfu.ca This suggests a potential application for this compound and its derivatives as chiral ligands or auxiliaries in metal-catalyzed processes. sfu.cadiva-portal.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3214-32-2 |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| SMILES Code | OC(C)C1OCCC1 |

| MDL Number | MFCD21187731 |

Data sourced from BLD Pharm. bldpharm.com

Role in Medicinal Chemistry and Bioactive Compound Development

The this compound scaffold is a key structural motif in the development of new bioactive compounds and therapeutic agents. The tetrahydrofuran ring is a common feature in many naturally occurring cytotoxic products, such as the annonaceous acetogenins, which are known for their potent activity against a range of human tumor cell lines. nih.gov Synthetic analogues of these natural products, like 4-deoxyannomontacin, incorporate the THF ring, and their synthesis and evaluation are active areas of research for developing new anticancer leads. nih.gov

A significant application of this scaffold is in the synthesis of nucleoside analogues for antiviral or anticancer research. beilstein-journals.org For example, 5-(1-hydroxyethyl)-1-(tetrahydrofuran-2-yl)uracil has been synthesized as a pyrimidine (B1678525) analogue. beilstein-journals.org In this context, the tetrahydrofuran ring serves as an atypical mimic of the furanose (sugar) ring found in natural nucleosides. beilstein-journals.org This substitution avoids the need for complex protection and deprotection steps often required for the hydroxyl groups of a natural sugar like 2'-deoxyribose during synthesis. beilstein-journals.org The synthesis of this uracil (B121893) derivative proceeds by coupling 5-acetyluracil (B1215520) with 2-chlorotetrahydrofuran, followed by the reduction of the ketone to the corresponding alcohol, yielding the final this compound moiety attached to the nucleobase. beilstein-journals.org

The versatility of the tetrahydrofuran-2-yl motif is further demonstrated by its incorporation into other classes of bioactive molecules.

Anticancer Agents: A novel imidazole (B134444) derivative, 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole, was synthesized and evaluated for its anticancer activity against human liver cancer cell lines. researchgate.net

Antibacterial Agents: N-substituted derivatives of tetrahydrofuran-2-ylmethylamine have been synthesized and shown to possess antibacterial properties. researchgate.net

These examples underscore the importance of the this compound core and its closely related analogues as privileged structures in medicinal chemistry, providing a foundation for the design of new therapeutic agents. researchgate.netresearchgate.net

Table 2: Examples of Bioactive Compounds Featuring the Tetrahydrofuran-2-yl Scaffold

| Compound Class | Specific Example | Target Application |

|---|---|---|

| Nucleoside Analogues | 5-(1-Hydroxyethyl)-1-(tetrahydrofuran-2-yl)uracil | Antiviral / Anticancer |

| Acetogenin (B2873293) Analogues | Analogues of 4-Deoxyannomontacin (4-DAN) | Anticancer (Prostate) |

| Imidazole Derivatives | 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole | Anticancer (Liver) |

| Sulfonamide Derivatives | N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide | Antibacterial |

Information derived from studies on synthetic analogues and derivatives. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net

Overview of Current Research Trajectories

Current research involving this compound and its parent scaffold is focused on several key areas. A major trajectory is the development of more efficient, selective, and sustainable synthetic methods. This includes the use of novel catalytic systems for both the formation and functionalization of the tetrahydrofuran ring. Research into ruthenium-catalyzed dehydrogenation of alcohols and hydrogenation of furans to tetrahydrofurans represents a significant push towards practical and scalable syntheses. nih.govarabjchem.org

Another prominent research direction is the continued exploration of this scaffold in drug discovery. Scientists are designing and synthesizing libraries of diverse analogues to perform detailed structure-activity relationship (SAR) studies. nih.gov By modifying the substituents on the tetrahydrofuran ring and the side chain, researchers aim to optimize the biological activity and selectivity of these compounds. The synthesis of various C-10 epimers and analogues of the acetogenin 4-DAN, for instance, is aimed at understanding their cytotoxic mechanisms and identifying more potent and less toxic therapeutic leads. nih.gov

Furthermore, the use of the tetrahydrofuran moiety as a chiral auxiliary or ligand in asymmetric catalysis continues to be an area of interest. sfu.ca The development of new chiral ligands is crucial for the advancement of asymmetric synthesis, and the rigid, well-defined stereochemistry of the this compound backbone makes it an attractive candidate for creating novel catalytic systems.

Eigenschaften

IUPAC Name |

1-(oxolan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNVEEOZAACRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-32-2 | |

| Record name | 1-(oxolan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Mechanistic Investigations and Reaction Dynamics of 1 Tetrahydrofuran 2 Yl Ethanol Transformations

Elucidation of Reaction Mechanisms and Proposed Intermediates

The transformations of 1-(tetrahydrofuran-2-yl)ethanol often proceed through a series of complex and fascinating reaction mechanisms, frequently involving key intermediates that dictate the final product.

One common transformation is the oxidation of this compound to its corresponding ketone, 1-(tetrahydrofuran-2-yl)ethanone. This process typically involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon. The reaction can be accomplished using a variety of oxidizing agents. thieme-connect.de A proposed mechanism for this oxidation, particularly with reagents like pyridinium (B92312) chlorochromate (PCC), involves the formation of a chromate (B82759) ester intermediate. This intermediate then undergoes an E2 elimination to yield the ketone and a reduced chromium species.

Another significant reaction is the conversion of furan-derived ketones to tetrahydrofuran (B95107) (THF)-derived amines, where this compound can be an intermediate. In a palladium-catalyzed system using ammonia (B1221849) or amines as the nitrogen source and molecular hydrogen as the reducing agent, furan-derived ketones can be transformed into THF-derived amines with high yields. acs.org A detailed analysis suggests a reaction pathway that likely involves the reduction of the ketone to the alcohol (this compound), followed by dehydration to an unsaturated intermediate, and subsequent reductive amination.

Furthermore, the ring-opening of the tetrahydrofuran moiety is a crucial transformation. The use of triflic anhydride (B1165640) (Tf₂O), a powerful electrophilic activator, can generate a THF triflate intermediate. nih.gov This highly reactive species can then be attacked by various nucleophiles, leading to a regioselective ring-opening. nih.gov For instance, in the presence of nitriles, the triflate intermediate can trigger the nucleophilicity of the nitrile, leading to the formation of a new carbon-nitrogen bond and cleavage of the C-O bond in the THF ring. nih.gov

The formation of this compound itself can be achieved through the reduction of 5-acetyl-1-(tetrahydrofuran-2-yl)uracil with sodium borohydride, which reduces the keto group to a hydroxyl group. beilstein-journals.org This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Stereochemical Control and Regioselectivity in Synthesis Pathways

The synthesis of substituted tetrahydrofurans, including derivatives of this compound, often presents challenges in controlling stereochemistry and regioselectivity. The inherent chirality of the tetrahydrofuran ring at the C2 position necessitates precise control over reaction conditions to achieve the desired stereoisomer.

Stereochemical Control:

A key strategy for achieving stereochemical control is through asymmetric synthesis. For instance, the use of chiral catalysts or auxiliaries can direct the formation of a specific enantiomer. In the context of related tetrahydrofuran syntheses, chelation is believed to play a significant role in controlling the stereochemical outcome of titanium-mediated processes. nih.gov

Enzymatic kinetic resolution is another powerful tool. For example, racemic mixtures of related compounds like (tetrahydrofuran-2-yl)acetates have been successfully resolved using lipases, such as Candida antarctica lipase (B570770) B (CAL-B), which preferentially catalyze the reaction of one enantiomer, leaving the other enriched. researchgate.net This high enantioselectivity (E > 100) demonstrates the potential for enzymatic methods in controlling the stereochemistry of tetrahydrofuran derivatives. researchgate.netresearchgate.net

Regioselectivity:

Regioselectivity, the control of where a reaction occurs on a molecule, is critical in the synthesis and transformation of this compound. A notable example is the Tf₂O-promoted ring-opening of tetrahydrofuran. nih.gov The activation of the THF ring with Tf₂O generates a triflate intermediate, which directs the subsequent nucleophilic attack to a specific position, thus ensuring a regioselective outcome. nih.gov

In the synthesis of 2,5-disubstituted tetrahydrofurans from hydroxyselenide precursors, treatment with perchloric acid (HClO₄) leads to the conversion of both regioisomeric starting materials into the same product diastereomer. nih.gov This is believed to occur through a seleniranium ion intermediate, highlighting how the reaction mechanism can dictate regioselectivity. nih.gov

The table below summarizes some synthetic methods and their effectiveness in controlling stereochemistry and regioselectivity for tetrahydrofuran derivatives.

| Method | Key Feature | Outcome |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., Titanium-mediated) | High stereochemical control through chelation nih.gov |

| Enzymatic Kinetic Resolution | Lipase-catalyzed acylation (e.g., CAL-B) | Excellent enantioselectivity (E > 100) researchgate.netresearchgate.net |

| Tf₂O-Promoted Ring-Opening | Generation of a THF triflate intermediate | High regioselectivity in nucleophilic attack nih.gov |

| Acid-Catalyzed Cyclization | Use of HClO₄ with hydroxyselenide precursors | Formation of a single diastereomer from regioisomeric starting materials nih.gov |

Kinetic and Thermodynamic Aspects of Chemical Conversions

The efficiency and feasibility of the chemical transformations of this compound are governed by their kinetic and thermodynamic properties.

Kinetic Aspects:

Kinetic studies provide insights into the rates of reaction and the factors that influence them. For example, in the palladium-catalyzed deallylation of related compounds, the addition of phosphine (B1218219) ligands was found to accelerate the reaction significantly, making it up to 35 times faster than previously reported phosphine-free methods. pitt.edu This highlights the crucial role of ligands in modulating the kinetics of catalytic reactions.

The solvent can also have a profound effect on reaction kinetics. In studies of (4 + 1) annulation reactions to form thiophene (B33073) derivatives, moving the reaction from solvents like ethanol (B145695), acetonitrile, or dichloromethane (B109758) to dimethyl sulfoxide (B87167) (DMSO) dramatically increased the product yield. acs.orgacs.org Furthermore, temperature is a critical parameter; lowering the reaction temperature from 110 °C to 80 °C resulted in a sharp decrease in yield, while increasing it to 120 °C did not provide a significant advantage. acs.orgacs.org

Thermodynamic Aspects:

The table below presents a conceptual overview of how kinetic and thermodynamic factors can influence the transformations of this compound, based on analogous reactions.

| Factor | Influence on Transformations | Example from Related Systems |

| Kinetics | ||

| Catalyst/Ligand | Accelerates reaction rates | Phosphine ligands in palladium-catalyzed deallylation pitt.edu |

| Solvent | Affects reaction rates and yields | DMSO favored over ethanol for annulation reactions acs.orgacs.org |

| Temperature | Influences reaction rates | Optimal temperature identified for annulation reactions acs.orgacs.org |

| Thermodynamics | ||

| Enthalpy (ΔH) | Determines if a reaction is endothermic or exothermic | Ethanol to butadiene conversion is endothermic researchgate.net |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction | Ethanol to butadiene conversion is favorable above 150 °C researchgate.net |

Applications in Complex Molecular Architecture and Natural Product Total Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The utility of 1-(Tetrahydrofuran-2-yl)ethanol as a chiral building block primarily stems from the stereocenter at the C1 position of the ethanol (B145695) moiety and the inherent chirality of the substituted tetrahydrofuran (B95107) ring. The synthesis of enantiomerically pure this compound is often achieved through the stereoselective reduction of the corresponding ketone, 1-(tetrahydrofuran-2-yl)ethanone.

Various catalytic systems have been developed for the asymmetric reduction of ketones, providing access to either the (R)- or (S)-enantiomer of the alcohol. For instance, asymmetric transfer hydrogenation of 1-(furan-2-yl)ethanone, a related precursor, using Rh(III)- and Ir(III)-TsDPEN catalysts in water has been shown to produce the corresponding (R)-1-(furan-2-yl)ethanol with high enantioselectivity. google.com Similarly, oxo-tethered ruthenium (II) complexes have been employed as effective bifunctional catalysts for the asymmetric transfer hydrogenation of ketones. google.com Biocatalysis, utilizing ketone reductases, has also emerged as a powerful tool for the synthesis of chiral alcohols, with the potential to screen a wide range of enzymes to identify those that can produce the desired enantiomer with high selectivity. acs.org

Once obtained in enantiopure form, this compound can serve as a versatile chiral synthon. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions, while the tetrahydrofuran ring provides a rigid scaffold that can influence the conformation of the molecule. This controlled stereochemistry is crucial in the synthesis of complex molecules where biological activity is often dependent on a specific three-dimensional arrangement of atoms. The development of methods for the synthesis of chiral alcohols containing a bi-2-naphthyl moiety and their conversion to chiral tetrahydrofuran derivatives further highlights the importance of these structures as building blocks in asymmetric synthesis. researchgate.net

Strategic Integration into Natural Product Total Syntheses

The prevalence of the tetrahydrofuran motif in natural products makes this compound and its derivatives valuable starting materials and intermediates in their total synthesis. nih.gov The ability to introduce a pre-defined stereocenter via the chiral alcohol significantly simplifies the synthetic route towards complex, polycyclic natural products.

Synthesis of Tetrahydrofuran-Containing Bioactive Natural Products

The stereoselective synthesis of substituted tetrahydrofurans is a key challenge in the total synthesis of many natural products. nih.gov Methodologies that allow for the construction of these rings with high diastereoselectivity and enantioselectivity are therefore of great interest. For example, a sequential one-pot Cu-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols has been developed for the efficient synthesis of biologically important 2,5-polysubstituted tetrahydrofuran derivatives. chemistryviews.org

While direct examples of the incorporation of this compound into the total synthesis of specific natural products are not extensively documented in readily available literature, the strategic importance of such chiral building blocks is evident. The synthesis of molecules like 3-epi-jaspine B and (+)-oxybiotin, which contain a tetrahydrofuran core, often relies on strategies like Sharpless asymmetric epoxidation and tandem desilylation-oxa-Michael addition reactions to construct the heterocyclic ring with the desired stereochemistry. rsc.org Chiral alcohols, such as this compound, can be envisioned as key precursors in similar synthetic strategies, providing a readily available source of chirality.

Analog Synthesis and Structural Modification of Natural Products

The structural modification of existing natural products is a powerful strategy for the discovery of new drugs with improved properties. ncl.res.insci-hub.seresearchgate.net this compound and its derivatives are valuable tools in this endeavor, allowing for the synthesis of novel analogs of known bioactive compounds. By replacing or modifying specific structural motifs within a natural product, chemists can probe structure-activity relationships and develop compounds with enhanced efficacy, selectivity, or pharmacokinetic profiles.

A notable example is the synthesis of analogs of the anti-HIV protease inhibitor Amprenavir (B1666020) and the anti-diabetic drug Empagliflozin. ncl.res.insci-hub.seresearchgate.netresearchgate.netauctoresonline.orgresearchgate.net Researchers have synthesized chiral 4,4-dimethyltetrahydrofuran building blocks from commercially available D-(-)/L-(+)-pantolactones. ncl.res.insci-hub.seresearchgate.net These building blocks, which can be in the form of alcohols, azides, or amines, are then incorporated into the core structure of the parent drug. For instance, a synthesized chiral 4,4-dimethyltetrahydrofuran-3-ol (B14891146) was utilized to create novel analogs of both Amprenavir and Empagliflozin. researchgate.netresearchgate.net The introduction of the dimethylated THF ring is hypothesized to improve the metabolic stability of the resulting drug candidates. sci-hub.se

The synthesis of these analogs often involves a multi-step sequence where the chiral tetrahydrofuran alcohol is a key intermediate. The general approach for the Empagliflozin analogs involves the ipso-substitution of a benzophenone (B1666685) derivative with the chiral alcohol, followed by reduction of the carbonyl group and subsequent coupling with a protected gluconolactone. sci-hub.se This strategy demonstrates the practical application of chiral tetrahydrofuran alcohols in modifying complex pharmaceutical agents to generate new chemical entities with potentially improved therapeutic properties.

Development of Advanced Pharmaceutical Intermediates and Scaffolds

Beyond the modification of existing drugs, this compound and related chiral tetrahydrofuran alcohols are crucial for the development of novel pharmaceutical intermediates and scaffolds. nih.gov These scaffolds serve as the foundational structures upon which new generations of drugs can be built. The inherent three-dimensionality and stereochemical richness of these molecules make them ideal starting points for fragment-based drug discovery and the construction of libraries of diverse and complex compounds. nih.gov

The synthesis of unique and water-soluble chiral fragments derived from amino alcohols, including those that can be precursors to or derived from this compound, is an active area of research. nih.gov These fragments, possessing molecular weights typically between 100 and 255 Da, are valuable for screening against biological targets to identify new lead compounds. The development of efficient routes to a diverse array of such chiral fragments, including oxazolidinones, morpholinones, and lactams, expands the chemical space available for drug discovery. nih.gov

Furthermore, the tetrahydrofuran ring itself is a privileged scaffold in medicinal chemistry. The development of methodologies for the enantioselective C(sp³)–H functionalization of oxacycles allows for the direct modification of simple tetrahydrofuran derivatives to create more complex and valuable pharmaceutical intermediates. organic-chemistry.org This approach, coupled with the availability of chiral building blocks like this compound, provides a powerful platform for the design and synthesis of the next generation of therapeutic agents.

Derivatization and Structural Modification for Functional Exploration

Synthesis of Functionalized Analogues through Hydroxyl Group Transformations

The hydroxyl group of 1-(tetrahydrofuran-2-yl)ethanol is a primary site for chemical modification, allowing for the introduction of various functional groups through established transformation reactions. These modifications can significantly alter the molecule's polarity, reactivity, and potential for intermolecular interactions.

A common transformation is acylation , where the hydroxyl group is converted to an ester. For instance, 1-(tetrahydrofuran-2-yl)pyrimidine analogues have been synthesized with acyloxy derivatives at the side chain. beilstein-journals.org This is achieved by reacting the alcohol with an appropriate acylating agent. This method avoids the need for protecting groups on the furanose ring, simplifying the synthesis. beilstein-journals.org

Another key transformation is etherification . The synthesis of alkoxy derivatives has been reported, where the hydroxyl group is converted into an ether linkage. This can be accomplished by reacting the alcohol with an alkyl halide in the presence of a base. For example, the synthesis of 5-[alkoxy-(4-nitrophenyl)methyl]uracil derivatives involves the reaction of a chloro-substituted precursor with various alcohols to form the corresponding ethers. beilstein-journals.org

Furthermore, the hydroxyl group can be replaced through substitution reactions . This allows for the introduction of halides or other functional groups, which can serve as intermediates for further modifications.

Exploration of Ring-Modified and Side-Chain Extended Derivatives

Ring-Modified Derivatives:

The tetrahydrofuran (B95107) ring can be altered by introducing substituents or by changing the ring size. For example, the synthesis of 2,2,5-trisubstituted tetrahydrofurans has been explored, leading to compounds like lilac aldehydes and alcohols. ut.ee The introduction of substituents on the tetrahydrofuran ring can create chiral centers, leading to the formation of stereoisomers with distinct biological activities.

Side-Chain Extended Derivatives:

The ethyl side-chain can be extended or functionalized to create a variety of derivatives. For instance, the synthesis of 2-[1-(Tetrahydrofuran-2-yl)cyclopentyl]ethanol demonstrates the addition of a cyclic moiety to the side chain. nii.ac.jp Such extensions can increase the lipophilicity of the molecule and introduce new points for interaction.

The following table summarizes some examples of ring-modified and side-chain extended derivatives:

| Derivative Type | Example Compound | Key Modification | Reference |

| Ring-Substituted | (1R)-1-[(2R)-5-ethenyl-5-methyltetrahydrofuran-2-yl]ethanol | Ethenyl and methyl groups on the THF ring | ut.ee |

| Side-Chain Extended | 2-[1-(Tetrahydrofuran-2-yl)cyclopentyl]ethanol | Cyclopentyl group attached to the ethanol (B145695) side-chain | nii.ac.jp |

These modifications are crucial for exploring the structure-activity relationships of this compound derivatives and for developing compounds with specific functional properties.

Preparation of Heterocyclic Hybrid Molecules Incorporating the Tetrahydrofuran Moiety

The tetrahydrofuran moiety from this compound can be incorporated into larger, more complex heterocyclic systems, leading to the creation of hybrid molecules with potentially novel biological activities. This strategy combines the structural features of the tetrahydrofuran ring with other pharmacologically relevant heterocyclic scaffolds.

One approach involves the synthesis of benzimidazole (B57391) derivatives . For example, 1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride has been synthesized, which features a tetrahydrofuran ring attached to a benzimidazole core. evitachem.com Benzimidazoles are known for their diverse biological activities, and the inclusion of the tetrahydrofuran moiety may enhance solubility and bioavailability. evitachem.com

Another strategy is the formation of triazole-containing hybrids . The synthesis of 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine demonstrates the coupling of a furan (B31954) ring, a related five-membered heterocycle, with a triazole ring. nih.gov Similar strategies can be envisioned for incorporating the tetrahydrofuran moiety.

Furthermore, imidazole-based hybrids have been prepared. The synthesis of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole showcases the attachment of the tetrahydrofuran-2-ylmethyl group to an imidazole (B134444) ring. researchgate.net

The synthesis of these hybrid molecules often involves multi-step reaction sequences, starting from functionalized this compound or its precursors. These synthetic efforts are driven by the goal of combining the desirable properties of different heterocyclic systems to create new chemical entities with enhanced or novel functionalities.

The following table provides examples of heterocyclic hybrid molecules incorporating the tetrahydrofuran moiety:

| Heterocyclic Core | Example Compound | Key Feature | Reference |

| Benzimidazole | 1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride | Tetrahydrofuran ring at the 2-position of the benzimidazole | evitachem.com |

| Imidazole | 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole | Tetrahydrofuran-2-ylmethyl substituent on the imidazole nitrogen | researchgate.net |

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. nih.gov

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., NOESY, COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools that resolve the overlapping signals often found in one-dimensional (1D) spectra of complex molecules and reveal interactions between different nuclei. ucl.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In 1-(Tetrahydrofuran-2-yl)ethanol, COSY spectra would show correlations between the proton on the carbon bearing the hydroxyl group and the adjacent proton on the tetrahydrofuran (B95107) ring, as well as among the protons within the tetrahydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). For this compound, HMBC can be used to confirm the connectivity between the ethanol (B145695) side chain and the tetrahydrofuran ring by showing correlations between the methyl protons of the ethanol group and the C2 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. libretexts.org For diastereomers of this compound, NOESY can help establish the relative configuration of the substituents on the tetrahydrofuran ring by observing through-space interactions.

Applications in Diastereomeric Ratio and Enantiomeric Excess Determination

NMR spectroscopy is a powerful tool for determining the diastereomeric ratio and enantiomeric excess of chiral compounds.

The diastereomeric ratio of a mixture of diastereomers of this compound can often be determined by direct integration of well-resolved signals in the ¹H NMR spectrum. rsc.org Each diastereomer will have a unique set of chemical shifts, allowing for quantification.

Determining enantiomeric excess (ee) by NMR typically requires the use of a chiral resolving agent to convert the enantiomers into diastereomeric complexes, which will then exhibit distinct NMR spectra. researchgate.net Alternatively, chiral derivatizing agents can be used to create diastereomers that can be distinguished and quantified by NMR. bath.ac.uk

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nasa.gov

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₆H₁₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. epfl.ch

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragment in predictable ways. The analysis of these fragmentation patterns provides a "fingerprint" that can be used to confirm the structure of the compound. For alcohols, common fragmentation pathways include the loss of a water molecule and cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org The fragmentation of the tetrahydrofuran ring itself can also provide structural information. nsf.gov

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Monitoring Reaction Progress and Functional Group Changes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and monitor their changes during a chemical reaction. spectroscopyonline.com These techniques are complementary, as some vibrational modes are more active in IR and others in Raman. mt.com

For reactions involving this compound, FT-IR and Raman spectroscopy can be used to track the progress of the reaction in real-time. americanpharmaceuticalreview.com For instance, in an oxidation reaction of the alcohol to a ketone, one would observe the disappearance of the broad O-H stretching band (around 3300-3500 cm⁻¹) and the appearance of a strong C=O stretching band (around 1700 cm⁻¹). The characteristic C-O-C stretching vibrations of the tetrahydrofuran ring can also be monitored. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformational Insights

X-ray crystallography stands as the most definitive and powerful method for the unambiguous determination of the three-dimensional structure of crystalline compounds. thieme-connect.despringernature.com This technique provides precise information on bond lengths, bond angles, and torsional angles, culminating in a detailed model of the molecule's arrangement in the solid state. For a chiral molecule like this compound, X-ray diffraction is invaluable for establishing the absolute configuration of its stereogenic centers and for gaining insight into its preferred conformation.

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). researchgate.net While challenging for compounds containing only light atoms (like carbon, hydrogen, and oxygen), the use of modern diffractometers and techniques can successfully assign the absolute stereochemistry. researchgate.net In cases where the compound itself does not crystallize well or the anomalous scattering effect is too weak, derivatization with a molecule containing a heavier atom or co-crystallization with a chiral compound of known configuration can be employed. researchgate.net

Research on substituted tetrahydrofuran derivatives frequently utilizes X-ray crystallography to confirm stereochemical outcomes. For instance, the relative configuration of diastereomers of aryl-substituted tetrahydrofurans has been unequivocally determined by X-ray crystallographic analysis, which was crucial for verifying the stereospecificity of nickel-catalyzed ring-opening reactions. escholarship.org Similarly, the stereochemical identity of enantiomerically pure substituted tetrahydrofuran derivatives, prepared via enzymatic resolution for use as ligands in HIV-1 protease inhibitors, was confirmed through X-ray crystallography. nih.govrsc.org In a closely related compound, (R)-1-(tetrahydrofuran-2-yl)ethanone, X-ray crystallography was instrumental in definitively establishing the (R)-configuration at the C2 position of the tetrahydrofuran ring.

Beyond establishing absolute stereochemistry, a crystal structure provides a detailed snapshot of the molecule's conformation in the solid state. nih.gov For this compound, this would reveal the puckering of the tetrahydrofuran ring, which typically adopts an envelope or a twist conformation. It would also define the spatial orientation of the 1-hydroxyethyl substituent relative to the ring, including the torsion angles that dictate its rotational position. This conformational data is critical for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice and can be used to correlate with computational models and spectroscopic data from solution-state studies. journals.co.za

The data obtained from an X-ray crystallographic analysis is extensive. A summary of key parameters is typically presented in a standardized format. While specific crystal structure data for this compound is not publicly available, a representative table for a related substituted tetrahydrofuran derivative is shown below to illustrate the type of information generated. nih.govmdpi.com

| Parameter | Example Value |

|---|---|

| Chemical Formula | C6H12O2 |

| Formula Weight | 116.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.812(1) |

| b (Å) | 8.453(2) |

| c (Å) | 7.224(1) |

| α (°) | 90 |

| β (°) | 109.3(1) |

| γ (°) | 90 |

| Volume (Å3) | 334.9(1) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm3) | 1.152 |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The drive towards green chemistry is a major impetus for innovation in the synthesis of 1-(Tetrahydrofuran-2-yl)ethanol. Current research is actively pursuing the development of catalytic systems that are not only efficient but also environmentally benign. A significant area of focus is the move away from stoichiometric reagents and towards catalytic processes that minimize waste and energy consumption.

Key developments include:

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild reaction conditions. For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have been successfully employed for the kinetic resolution of racemic mixtures of 1-(tetrahydrofuran-2-yl)ethanone, a precursor to the target alcohol, achieving high enantiomeric excess. Chemoenzymatic strategies, which combine biological and chemical transformations, are being developed as a powerful route for the stereoselective synthesis of ethanolamine (B43304) derivatives in general. acs.org

Earth-Abundant Metal Catalysis : To reduce reliance on expensive and rare precious metals like palladium or ruthenium, researchers are exploring catalysts based on more abundant metals such as copper. Copper(I)-catalyzed oxidative cross-coupling reactions have emerged as an efficient method for synthesizing related tetrahydrofuran (B95107) derivatives, offering good functional group tolerance and scalability.

Synthesis from Renewable Feedstocks : A key aspect of sustainability is the use of renewable starting materials. Research has demonstrated the potential of synthesizing tetrahydrofuran-based compounds from biomass-derived platform molecules like furfural (B47365). This approach aligns with the principles of a circular economy by transforming biomass into valuable chemical intermediates.

The table below summarizes and compares different catalytic approaches for related syntheses.

| Catalyst Type | Example Catalyst | Key Advantages | Relevant Precursor/Reaction |

| Biocatalyst | Candida antarctica lipase B (CAL-B) | High enantioselectivity (>98% ee), mild conditions. | Kinetic resolution of racemic 1-(tetrahydrofuran-2-yl)ethanone. |

| Metal Catalyst | Copper(I) Iodide (CuI) | Scalable, good functional group tolerance, uses abundant metal. | Oxidative cross-coupling of oximes with tetrahydrofuran. |

| Metal Catalyst | Ruthenium-(S)-BINAP | High yield and enantioselectivity (92% ee). | Asymmetric hydrogenation of furan-based ketones. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with continuous flow chemistry and automated platforms represents a paradigm shift from traditional batch production. This approach offers significant advantages in terms of safety, reproducibility, efficiency, and scalability. For the synthesis of this compound and its derivatives, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgru.nl

Recent advancements have highlighted the potential of flow chemistry for improving the functionalization of related chiral ketones, leading to enhanced reaction efficiency and yield. Key benefits of this integration include:

Improved Safety and Efficiency : Flow reactors, with their small reaction volumes and superior heat and mass transfer, can safely handle highly reactive intermediates and exothermic reactions that would be hazardous on a large scale in batch processing. ru.nl

Scalability : Scaling up production in a flow system is often a matter of running the reactor for a longer duration or "numbering up" by using multiple reactors in parallel, which is more straightforward than redesigning large batch reactors. ru.nl

Automation and Optimization : Automated platforms can perform numerous experiments with small quantities of reagents to rapidly screen and optimize reaction conditions. This high-throughput approach accelerates the discovery of novel synthetic routes and the refinement of existing ones.

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods are increasingly being applied to the rational design of new derivatives of this compound with specific, tailored properties. By using computational approaches, researchers can predict the physicochemical properties, reactivity, and biological activity of novel compounds before committing resources to their synthesis. rsc.org

The core strategies in this area include:

Structure-Based Design : Techniques like molecular docking and molecular dynamics simulations allow scientists to model how a designed molecule interacts with a biological target, such as an enzyme's active site. rsc.org This is exemplified in the design of HIV-1 protease inhibitors, where furan-containing ligands are optimized to enhance binding interactions. nih.gov

Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with specific activities. This allows for the virtual screening of large libraries of potential derivatives to identify the most promising candidates for synthesis.

Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as HOMO-LUMO energy gaps, which provide insight into a molecule's reactivity and stability. researchgate.net

These computational tools enable the targeted functionalization of the this compound scaffold. For example, modifications can be designed to enhance metabolic stability, improve binding affinity to a specific receptor, or alter solubility for a particular application. nih.gov

Expanding Applications in Materials Science and Industrial Processes

While this compound is primarily recognized as a synthetic intermediate, its unique properties and those of its derivatives are paving the way for new applications in materials science and other industrial sectors.

Emerging and potential applications include:

Advanced Polymers and Resins : The alcohol functionality of the molecule allows it to be incorporated into polyesters and other polymers. Its close relative, tetrahydrofurfuryl alcohol, is used as a reactive diluent in epoxy resin formulations, suggesting a similar role for this compound. atamanchemicals.com

Green Solvents : Tetrahydrofuran (THF) is a widely used industrial solvent, and its derivatives are being investigated as more environmentally friendly alternatives. wikipedia.org Tetrahydrofurfuryl alcohol, for example, is considered a biodegradable "green" solvent. atamanchemicals.com Given its structural similarity, this compound could find use as a specialty solvent in formulations for coatings, adhesives, or cleaning agents. atamanchemicals.comresearchgate.net

Organic Electronics : Thiophene (B33073) and selenophene-based materials are crucial for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. acs.org Syntheses using cyclopropane (B1198618) derivatives have shown a path to creating these heterocycles, and building blocks like this compound could be functionalized to serve as precursors for novel organic semiconductor materials. acs.org

Agrochemicals and Pharmaceuticals : As a chiral building block, it remains a key intermediate in the synthesis of complex, biologically active molecules. Its structure is a component of various scaffolds being investigated for new therapeutic agents and agrochemicals.

The table below highlights the potential industrial applications for this class of compounds.

| Industry | Potential Application | Rationale |

| Polymers | Reactive diluent, Monomer | Presence of a reactive hydroxyl group; structural similarity to tetrahydrofurfuryl alcohol used in epoxy resins. atamanchemicals.com |

| Coatings/Adhesives | Specialty Solvent | Good miscibility and solvency properties inherited from the THF backbone. wikipedia.orgresearchgate.net |

| Materials Science | Precursor for Organic Semiconductors | Can be functionalized to synthesize heterocycles like thiophenes used in OLEDs and OFETs. acs.org |

| Pharmaceuticals | Chiral Intermediate | Provides a stereochemically defined scaffold for the synthesis of complex bioactive molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.